6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine
Description
Properties
CAS No. |
1447606-74-7 |
|---|---|
Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-3-(oxetan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C8H7ClN4O/c9-6-1-2-7-10-11-8(13(7)12-6)5-3-14-4-5/h1-2,5H,3-4H2 |
InChI Key |
TZLAAMYQPBDNHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis and Reaction Optimization
The foundational approach to synthesizing triazolo[4,3-b]pyridazine derivatives involves nucleophilic biaryl coupling between chloropyridazines and tetrazole derivatives, followed by thermal cyclization. For 6-chloro-3-(oxetan-3-yl)-[1,triazolo[4,3-b]pyridazine, the reaction typically begins with 3,6-dichloropyridazine and 5-(oxetan-3-yl)tetrazole. In a toluene solvent system with pyridine as a base, reflux conditions (120–140°C) facilitate the substitution of the 3-chloro group on pyridazine by the tetrazole moiety. The intermediate undergoes thermal ring transformation at 150–160°C to yield the triazolo[4,3-b]pyridazine core.
Key considerations include the electronic effects of the oxetane substituent, which enhance the nucleophilicity of the tetrazole nitrogen. This method achieves moderate yields (45–60%) but requires careful purification via column chromatography (SiO₂, toluene/ethyl acetate).
Structural and Crystallographic Insights
X-ray crystallography of analogous compounds reveals planar molecular geometries with intramolecular C–H⋯N hydrogen bonds stabilizing the triazole-pyridazine framework. The oxetane ring’s steric bulk slightly distorts planarity, influencing π–π stacking interactions in the solid state. These structural features underscore the importance of solvent choice during crystallization, with chloroform/hexanes yielding high-purity crystals.
Microwave-Assisted Synthesis: Catalyst-Free Tandem Reactions
Enaminonitrile and Benzohydrazide Substrates
Recent advancements in green chemistry have enabled the synthesis of triazolo[1,5-a]pyridines via microwave irradiation, a method adaptable to 6-chloro-3-(oxetan-3-yl)-[1,triazolo[4,3-b]pyridazine. Enaminonitriles and benzohydrazides undergo a tandem transamidation-nucleophilic addition-condensation sequence under microwave conditions (100–120°C, 20–40 minutes). This catalyst-free approach eliminates metal contaminants and achieves yields of 75–90%, significantly outperforming conventional heating.
Reaction Pathway and Mechanistic Studies
The proposed mechanism involves three stages:
-
Transamidation : Benzohydrazide displaces dimethylamine from enaminonitrile, forming an acyl hydrazide intermediate.
-
Nucleophilic Addition : The hydrazide nitrogen attacks the nitrile group, generating a tetrahedral intermediate.
-
Cyclization and Aromatization : Intramolecular condensation yields the triazolo[4,3-b]pyridazine core, with water elimination completing the process.
Microwave irradiation accelerates each step by enhancing molecular collisions, reducing reaction times from hours to minutes. Table 1 summarizes optimized conditions for this method.
Table 1: Microwave-Assisted Synthesis Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 120°C | 89 |
| Time | 30 minutes | 85 |
| Solvent | Toluene | 90 |
| Molar Ratio (1:2) | 1:2.2 | 88 |
Oxetane Functionalization Strategies
Radical-Mediated C–H Activation
Introducing the oxetan-3-yl group necessitates specialized C–H functionalization techniques. A photoredox-catalyzed method using vinyl sulfonium ions (e.g., 2b ) and alcohols enables direct oxetane formation. For 6-chloro-3-(oxetan-3-yl)-[1,triazolo[4,3-b]pyridazine, the alcohol precursor undergoes hydrogen atom transfer (HAT) with a quinuclidinium radical, followed by cyclization mediated by potassium tert-butoxide. This method achieves >90% yield for spiro-oxetane derivatives and tolerates electron-withdrawing groups on the pyridazine ring.
Late-Stage Functionalization
Post-synthetic modification of pre-formed triazolo[4,3-b]pyridazine cores offers an alternative route. Palladium-catalyzed coupling between 3-bromo-6-chloro-triazolo[4,3-b]pyridazine and oxetan-3-ylboronic acid (Suzuki-Miyaura reaction) introduces the oxetane moiety. Optimal conditions use tetrakis(triphenylphosphine)palladium (5 mol%), sodium bicarbonate, and a dioxane/water solvent system at 80°C, yielding 70–78% product.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Traditional nucleophilic coupling provides moderate yields but suffers from scalability issues due to lengthy purification. Microwave-assisted synthesis improves scalability, with gram-scale reactions maintaining >85% yield. Radical-mediated oxetane formation excels in stereochemical control but requires expensive iridium photocatalysts.
Functional Group Compatibility
Microwave methods tolerate electron-donating and -withdrawing groups on both enaminonitriles and benzohydrazides. In contrast, palladium-catalyzed coupling is sensitive to steric hindrance around the boron reagent, limiting its utility for bulky oxetane derivatives.
Industrial Production and Process Optimization
Continuous Flow Reactor Systems
Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A two-step process integrating microwave-assisted triazole formation and photoredox oxetane functionalization achieves 82% overall yield with a throughput of 1.2 kg/day .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chloro group.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced forms with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects. The presence of the oxetane ring and the chloro substituent enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Key Observations :
Bromodomain Inhibition
Compounds like those in ([1,2,4]triazolo[4,3-b]pyridazines with aryl/heteroaryl groups) bind to BRD4 BD1 with micromolar IC50 values.
Kinase Inhibition (LRRK2)
The TPZ series () highlights the importance of the 3-substituent in potency. While trifluoromethyl derivatives show sub-µM activity, the oxetane’s smaller size and polarity might reduce steric hindrance but require optimization for kinase selectivity .
Antimicrobial Activity
3-Aryl/heteroaryl derivatives () exhibit mild to potent antifungal/antibacterial effects. The oxetane’s polarity may limit membrane permeability compared to lipophilic groups like 4-fluorophenyl, suggesting a trade-off between solubility and efficacy .
Physicochemical Properties
- Lipophilicity : Chloromethyl derivatives (LogP ~2.5) are more lipophilic than oxetane-containing analogs (predicted LogP ~1.8), impacting blood-brain barrier penetration and oral bioavailability .
- Metabolic Stability: Oxetanes are known to resist oxidative metabolism, offering advantages over metabolically labile groups like cyclopropyl or methyl .
Biological Activity
6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of 210.62 g/mol. This compound is characterized by the presence of a triazole ring fused to a pyridazine framework and an oxetane substituent, which contributes to its chemical reactivity and biological potential.
Synthesis
The synthesis of 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine typically involves several steps aimed at optimizing yield and purity. Common methods include:
- Refluxing in solvents like ethanol.
- Microwave-assisted synthesis for enhanced reaction rates.
The synthetic pathway often employs sodium hydride for substitution reactions and oxidizing agents such as potassium permanganate.
Biological Activity Overview
Preliminary studies indicate that 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine exhibits various biological activities:
- Antimicrobial Properties : The compound has shown potential activity against certain bacterial strains.
- Anticancer Activity : Initial investigations suggest it may inhibit cancer cell proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of related triazolo-pyridazine derivatives against several cancer cell lines (A549, MCF-7, HeLa). The most promising compounds exhibited significant cytotoxicity with IC50 values ranging as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound's inhibitory activity against c-Met kinase was also notable, with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.090 μM) .
Structure-Activity Relationships (SAR)
The unique substitution pattern involving both chloro and oxetane groups enhances the reactivity and biological potential of this compound compared to similar derivatives. The following derivatives have been noted for their structural similarities and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | Dimethyl and chloro substitutions | Enhanced reactivity |
| 6-Chloro-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | Pyridine moiety | Anticancer properties through MAP kinase inhibition |
| 5-Amino-[1,2,4]triazolo[4,3-b]pyridazine derivatives | Amino group substitution | Potential anti-inflammatory effects |
Q & A
Basic: What are the standard synthetic protocols for 6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine?
The synthesis typically involves a two-step nucleophilic coupling and thermal cyclization. Starting with dichloropyridazine, reaction with substituted tetrazoles (e.g., oxetan-3-yltetrazole) in the presence of a base like potassium carbonate facilitates substitution at the pyridazine ring. Subsequent heating induces cyclization to form the triazolo-pyridazine core. Reaction conditions (e.g., reflux in ethanol or DMF at 80–100°C) and stoichiometric ratios (1:1.2 for pyridazine:tetrazole) are critical for yield optimization . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity.
Basic: How is the crystal structure of this compound analyzed, and what key interactions stabilize its conformation?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL97) is the gold standard. The molecule exhibits a planar bicyclic system stabilized by intramolecular C–H⋯N hydrogen bonds. Intermolecular π–π stacking (centroid distances ~3.7 Å) and C–H⋯N hydrogen bonds between dimers further stabilize the crystal lattice. Bond length analysis (e.g., C–Cl at 1.732 Å) reveals electron delocalization in the pyridazine ring . Data collection parameters (Mo-Kα radiation, λ = 0.71073 Å) and refinement protocols (R-factor < 0.05) must be rigorously controlled .
Advanced: How can structural modifications optimize kinase inhibition efficacy?
Structure-activity relationship (SAR) studies suggest that substituents at the 3-position (e.g., oxetane vs. phenyl) modulate steric and electronic interactions with kinase ATP-binding pockets. For example, oxetane’s electron-withdrawing properties enhance binding to MAPK catalytic domains. Methodologically, molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding affinities. Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) at varying concentrations (IC50 determination) is essential .
Advanced: How are crystallographic data contradictions resolved, such as anomalous C–Cl bond lengths?
Discrepancies between observed and expected bond lengths (e.g., C–Cl at 1.732 Å vs. typical 1.79 Å) require multi-step refinement. First, validate data quality by checking Rint (< 0.1) and completeness (> 95%). Use SHELXL’s restraints for anisotropic displacement parameters. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can corroborate experimental bond lengths by comparing optimized geometries. If contradictions persist, consider twinning or disorder modeling .
Advanced: What methodologies elucidate the compound’s mechanism in enzyme inhibition?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (ka, kd) and thermodynamics (ΔG, ΔH). For example, SPR with immobilized MAPK2 and compound concentrations (0.1–10 μM) reveals a slow off-rate (kd ~10⁻³ s⁻¹), suggesting tight binding. Complementary cellular assays (e.g., Western blot for phosphorylated ERK) confirm downstream pathway inhibition. Cross-validation with CRISPR-edited kinase-null cell lines controls for off-target effects .
Advanced: How can synthetic yields be improved for derivatives with bulky substituents?
Steric hindrance from groups like oxetane or 2,6-difluorophenyl necessitates optimized conditions. Use microwave-assisted synthesis (80°C, 30 min) to accelerate cyclization. Catalytic additives (e.g., Pd(OAc)₂, 5 mol%) improve coupling efficiency. For purification, switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve closely eluting byproducts. Yield tracking via LC-MS at each step identifies bottlenecks .
Basic: What spectroscopic techniques confirm the compound’s identity?
- HRMS : Exact mass calibration (e.g., m/z 245.0594 [M+H]+) with ≤5 ppm error .
- IR : Key peaks include C–N stretches (~1479 cm⁻¹) and C–Cl vibrations (~771 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d6) shows oxetane protons as a multiplet at δ 4.5–5.0 ppm. ¹³C NMR confirms pyridazine C6-Cl at δ 110–115 ppm .
Advanced: How does π–π stacking influence bioavailability in pharmacological studies?
Planar triazolo-pyridazine cores enable π–π interactions with blood plasma proteins (e.g., albumin), prolonging half-life. Quantify via equilibrium dialysis: compound (10 μM) incubated with human serum albumin (HSA, 40 g/L) shows 85% binding. Modify substituents (e.g., fluorophenyl groups) to reduce binding and enhance free fraction for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
